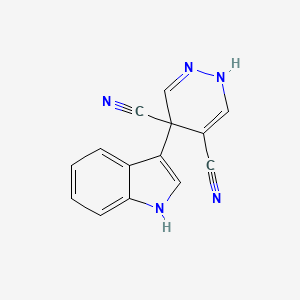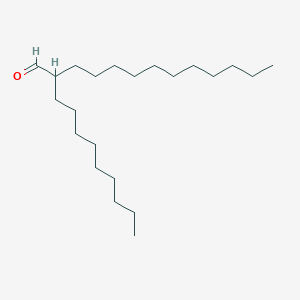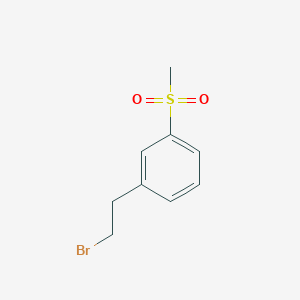
1-(2-Bromoethyl)-3-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where a bromoethyl group and a methylsulfonyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 3-(methylsulfonyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoethyl)-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thioether, and ether derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Ethyl derivatives are produced.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-3-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methylsulfonyl group undergoes transformation to form sulfone derivatives, which can interact with biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromoethyl)-4-(methylsulfonyl)benzene
- 1-(2-Bromoethyl)-2-(methylsulfonyl)benzene
- 1-(2-Bromoethyl)-3-(methylthio)benzene
Uniqueness
1-(2-Bromoethyl)-3-(methylsulfonyl)benzene is unique due to the specific positioning of the bromoethyl and methylsulfonyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H11BrO2S |
|---|---|
Peso molecular |
263.15 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3 |
Clave InChI |
UPHAIQFKWADCML-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


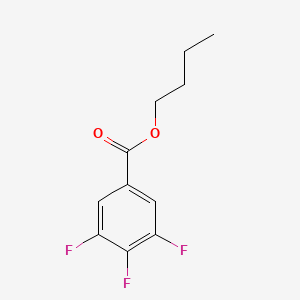

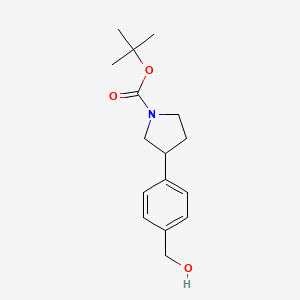
![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)

![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
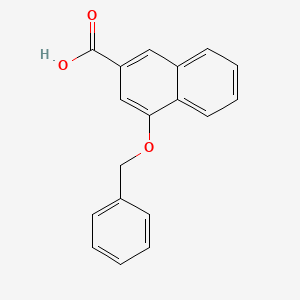

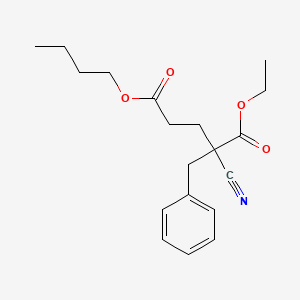
![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)

![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
